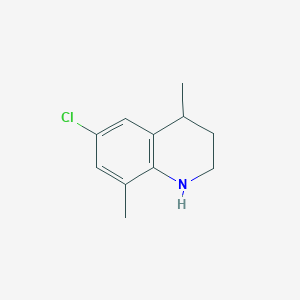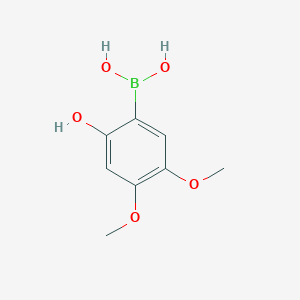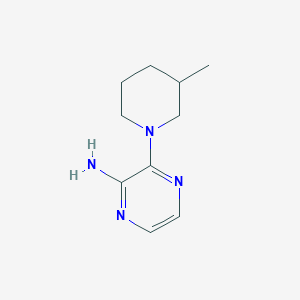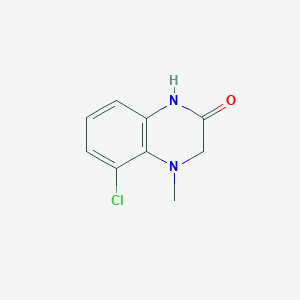
1-(4-Aminobenzyl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobenzyl)guanidine hydrochloride is a chemical compound with the molecular formula C8H12N4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to brown solid form and is often used in research and industrial applications .
準備方法
The synthesis of 1-(4-Aminobenzyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This reaction typically requires controlled temperatures and specific pH levels to ensure optimal yield and purity .
Industrial production methods often involve a one-pot synthesis approach, where multiple reactants are combined in a single reaction vessel. This method is advantageous due to its efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to maximize the yield of the desired product .
化学反応の分析
1-(4-Aminobenzyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1-(4-Aminobenzyl)guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. .
作用機序
The mechanism of action of 1-(4-Aminobenzyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
At the molecular level, the compound targets enzymes such as aldehyde dehydrogenase and ribonuclease, inhibiting their activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and enzyme activity .
類似化合物との比較
1-(4-Aminobenzyl)guanidine hydrochloride can be compared with other similar compounds, such as:
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
4-Aminobenzylamine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
774227-01-9 |
|---|---|
分子式 |
C8H13ClN4 |
分子量 |
200.67 g/mol |
IUPAC名 |
2-[(4-aminophenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H |
InChIキー |
IAFKECDPGDQOFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=C(N)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)



![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)

![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)

![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)


![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
